3-Aminoquinoline-6-carboxylic acid
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Overview
Description
3-Aminoquinoline-6-carboxylic acid is a chemical compound with the linear formula C10H8N2O2 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is analyzed using various techniques. The linear formula of the compound is C10H8N2O2 . Further analysis can be done using 3D modeling and analysis software .Chemical Reactions Analysis
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications . They are often used in optoelectronics due to their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation
Research by Shabashov and Daugulis (2010) introduced a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, utilizing 8-aminoquinoline as an auxiliary. This technique shows promise for selective monoarylation of primary sp³ C-H bonds and alkylation, presenting some functional group tolerance. The study highlights the use of 3-aminoquinoline derivatives as important intermediates in organic synthesis, facilitating the functionalization of amino- and hydroxy-acid derivatives Shabashov & Daugulis, 2010.
Novel Anti-tumor Lead Synthesis
Gao et al. (2015) synthesized a novel isoquinoline comprising two isoquinoline-3-carboxylic acids, demonstrating significant anti-tumor activity. This study underscores the potential of isoquinoline derivatives in drug design, especially for anti-tumor applications Gao et al., 2015.
Safe and Practical Synthesis
Couturier and Le (2006) developed an efficient method for synthesizing 2-aminoquinoline-6-carboxylic acid benzyl ester, highlighting a novel conversion technique that offers a safe and reliable process for producing this compound from 6-quinolinecarboxylic acid. This process is crucial for the safe handling and manufacturing of 3-aminoquinoline derivatives Couturier & Le, 2006.
Synthesis from Nitroarenes
Bujok et al. (2010) described a novel synthesis route for substituted 3-aminoquinolines from nitroarenes, leading to diversely substituted 3-aminoquinoline carboxylic acid derivatives. This method offers a versatile approach to synthesizing 3-aminoquinoline derivatives, useful in various chemical and pharmaceutical applications Bujok et al., 2010.
Auxiliary-assisted Arylation and Alkylation Scope
Nadres et al. (2013) expanded on the auxiliary-assisted, palladium-catalyzed direct arylation and alkylation of sp² and sp³ C-H bonds, employing 8-aminoquinoline auxiliary for carboxylic acid β-functionalization. This research further illustrates the broad applicability and optimization of using aminoquinoline derivatives as auxiliaries in complex organic syntheses Nadres et al., 2013.
Safety and Hazards
The safety data sheet for 3-Aminoquinoline-6-carboxylic acid indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions for 3-Aminoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
Quinolines and quinolones, which are structurally similar to 3-aminoquinoline-6-carboxylic acid, have been known to target various microorganisms, demonstrating antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action . They are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, leading to their broad spectrum of bioactivities .
Result of Action
Quinoline derivatives have been reported to exhibit low toxicity on human cells while demonstrating a broad spectrum of bioactivities .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins .
Properties
IUPAC Name |
3-aminoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJSBHCHSLYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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